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Itraconazole-d9

Cat. No.: B1162045
M. Wt: 714.69
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Description

Contextualizing Stable Isotope Labeling in Modern Chemical Biology and Analytical Science

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). iris-biotech.deacanthusresearch.com This subtle change in mass does not significantly alter the chemical properties of the molecule. acanthusresearch.com This characteristic is invaluable in analytical chemistry, as it allows for the differentiation between the labeled (heavy) and unlabeled (light) compounds using mass spectrometry. iris-biotech.de The use of stable isotopes has grown in popularity over radioactive isotopes due to their increased safety and availability. iris-biotech.de This methodology is now fundamental in a variety of research areas, including metabolomics, proteomics, and pharmacokinetic studies. iris-biotech.desymeres.com

Significance of Itraconazole-d9 as a Deuterium-Labeled Analog of Itraconazole (B105839)

This compound is the deuterium-labeled version of Itraconazole, a triazole antifungal agent. medchemexpress.com In this compound, nine hydrogen atoms on the butan-2-yl side chain have been replaced with deuterium atoms. This specific labeling creates a molecule that is chemically almost identical to Itraconazole but has a higher molecular weight. acanthusresearch.com The key significance of this compound lies in its application as an internal standard in analytical and bioanalytical methods. acanthusresearch.comclearsynth.com When analyzing complex biological samples, such as plasma or tissue, an internal standard is added at a known concentration to correct for variations during sample preparation and analysis, thereby ensuring accurate and reproducible quantification of the target analyte (in this case, Itraconazole). kcasbio.comscispace.com

Overview of Key Research Paradigms Involving Isotope-Labeled Compounds

Isotope-labeled compounds, like this compound, are central to several key research paradigms. symeres.com In drug metabolism and pharmacokinetics (DMPK), they are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs within an organism. iris-biotech.deresearchgate.net By administering a labeled drug, researchers can accurately track its fate and identify its metabolic byproducts. symeres.com Furthermore, in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. kcasbio.comscispace.com They help to overcome matrix effects, where other components in a biological sample can interfere with the measurement of the analyte of interest. clearsynth.com This leads to more precise and reliable data, which is crucial for clinical studies and drug development. nih.govmusechem.com

Properties

Molecular Formula

C₃₅H₂₉D₉Cl₂N₈O₄

Molecular Weight

714.69

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d9)-3H-1,2,4-triazol-3-one;  Itrizole-d9;  Oriconazole-d9;  R-51211-d9;  Sporamelt-d9;  S

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Itraconazole D9

Retrosynthetic Analysis of Itraconazole (B105839) with Deuterium (B1214612) Incorporation Targets

A retrosynthetic analysis of the Itraconazole molecule reveals several potential sites for deuterium incorporation. The Itraconazole structure features three chiral centers, and the clinical formulation is a mixture of four stereoisomers. nih.govwikipedia.org The primary targets for deuteration are typically metabolically susceptible positions. The substitution of hydrogen with deuterium at these sites can alter the metabolic profile of the drug, a strategy known as the "deuterium switch." nih.gov For Itraconazole-d9, the nine deuterium atoms are commonly introduced in the N-(1-methylpropyl) group of the triazolone ring. This specific placement is strategic, as this region is known to be involved in the drug's metabolism.

Deuteration Chemistry and Mechanisms for Regioselective this compound Synthesis

The synthesis of this compound necessitates regioselective deuteration methods to introduce deuterium at the desired positions without altering the rest of the molecule.

Stereoselective Deuteration Approaches for Specific Isomeric Forms

Given that Itraconazole is a mixture of stereoisomers, stereoselective deuteration can be critical. nih.govresearchgate.net The metabolism of Itraconazole is highly stereoselective, with different isomers exhibiting varying metabolic pathways. nih.gov While general deuteration methods can be applied to the racemic mixture, the synthesis of specific deuterated stereoisomers would require stereoselective synthetic routes or the separation of isomers prior to deuteration. Research has shown that geometric isomerism can play a more significant role than chirality in the biological activity of Itraconazole. researchgate.net This highlights the importance of controlling the stereochemistry during the synthesis of deuterated analogs.

Catalytic and Stoichiometric Deuterium Exchange Reactions

Catalytic and stoichiometric deuterium exchange reactions are primary methods for introducing deuterium into organic molecules.

Catalytic Hydrogen Isotope Exchange: This method often employs transition metal catalysts, such as iridium or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). mdpi.comresearchgate.net For instance, iridium-catalyzed hydrogen isotope exchange reactions have been shown to be highly selective for aliphatic amides. researchgate.net Similar principles can be applied to introduce deuterium into the sec-butyl group of Itraconazole.

Acid or Base-Catalyzed Exchange: Under acidic or basic conditions, certain protons in a molecule can become labile and exchange with deuterium from a deuterated solvent. nih.gov The selection of the appropriate catalyst and reaction conditions is crucial for achieving site-selective deuteration. nih.gov

Use of Deuterated Reagents: An alternative to exchange reactions is the use of deuterated building blocks in the total synthesis of the molecule. For this compound, this would involve synthesizing a deuterated analog of the sec-butylamine (B1681703) precursor.

Purification and Isolation Techniques for High-Purity this compound

After synthesis, this compound must be purified to remove any unreacted starting materials, non-deuterated or partially deuterated Itraconazole, and other byproducts.

Chromatographic Separations for Isotopic Purity

High-performance liquid chromatography (HPLC) is a primary technique for the purification of this compound. ijpbs.comscholarsresearchlibrary.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the deuterated compound from its non-deuterated counterpart and other impurities. ijpbs.comscholarsresearchlibrary.com The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer, is optimized to achieve the best separation. ijpbs.comscholarsresearchlibrary.comvulcanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool used to both quantify and confirm the identity of this compound. scholarsresearchlibrary.comresearchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the accurate determination of isotopic purity and the detection of any residual impurities. scholarsresearchlibrary.comresearchgate.net The extraction efficiency of this compound from biological matrices, which is an important parameter for its use as an internal standard, has been reported to be approximately 49.68%. scholarsresearchlibrary.comvulcanchem.com

Below is a table summarizing the chromatographic conditions often used in the analysis and purification of Itraconazole and its deuterated analogs.

ParameterConditionReference
Column Chromolith Speed Rod RP-18e (50 mm × 4.6 mm) scholarsresearchlibrary.comvulcanchem.com
Zodiac C18 (250mm x 4.6mm, 5µm) ijpbs.com
Mobile Phase 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and methanol (20:80 v/v) scholarsresearchlibrary.comvulcanchem.com
Methanol and water (95:5 v/v) ijpbs.com
Flow Rate 0.6 mL/min scholarsresearchlibrary.com
1.0 mL/min ijpbs.com
Detection UV at 257 nm ijpbs.com
Tandem Mass Spectrometry (MS/MS) scholarsresearchlibrary.comresearchgate.net
Column Temperature 35°C scholarsresearchlibrary.com
30°C ijpbs.com

The synthesis of this compound, a deuterated analog of the triazole antifungal agent Itraconazole, involves the specific incorporation of nine deuterium atoms. The chemical name, 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d9)-2,4-dihydro-3H-1,2,4-triazol-3-one, reveals that the isotopic labeling is located on the sec-butyl group attached to the triazolone moiety. chemwhat.com The synthesis, therefore, requires a strategy that specifically targets this position.

The established synthesis of Itraconazole involves the condensation of two key intermediates: 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolane-4-methanol-4-methyl benzenesulfonate (B1194179) and a triazolone-phenylpiperazine side chain. google.com To produce this compound, the most direct approach is to use a deuterated version of the precursor that forms the sec-butyl-triazolone portion of the molecule. This involves starting with a commercially available or custom-synthesized butan-2-yl-d9 amine or a related deuterated building block. This ensures the precise and high-level incorporation of deuterium into the desired location.

The efficiency of deuterium incorporation and the final isotopic enrichment of the product are critical factors. google.com The isotopic purity of the deuterated reagents used in the synthesis directly influences the percentage of this compound relative to other isotopologues in the final product. google.com For applications such as internal standards in mass spectrometry-based quantification, high isotopic purity is essential for accurate analysis. researchgate.netcaymanchem.com

Alternative strategies for isotopic incorporation, while not specifically documented for the sec-butyl group of Itraconazole, include hydrogen-isotope exchange (HIE) reactions. Catalytic HIE methods have been developed for labeling complex molecules, including those with heterocyclic rings. researchgate.netgoogle.com These methods often employ transition metal catalysts, such as ruthenium or palladium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.netgoogle.com Such techniques could potentially be applied to an intermediate or the final Itraconazole molecule, although achieving selective deuteration of an alkyl chain like the sec-butyl group without affecting other parts of the molecule would be a significant synthetic challenge.

Table 1: Potential Isotopic Incorporation Strategies for this compound

Strategy Description Key Considerations
Use of Deuterated Precursors Synthesis using a deuterated building block, such as butan-2-yl-d9 amine, in the established Itraconazole synthetic route. Most direct and specific method. Isotopic purity of the precursor is crucial for the final product's enrichment. google.com
Catalytic H/D Exchange Post-synthesis or intermediate-stage hydrogen-deuterium exchange using a catalyst (e.g., Ruthenium, Palladium) and a deuterium source (e.g., D₂ gas). researchgate.netgoogle.com May offer broader applicability but poses challenges in achieving site-selectivity for the sec-butyl group.

| Deuteride Reducing Agents | Use of deuterated reducing agents (e.g., Sodium borodeuteride, NaBD₄) at a suitable step in the synthesis of the sec-butyl precursor. nih.gov | Applicable if a reduction step is part of the precursor synthesis pathway. |

2 Recrystallization and Other Isolation Methods

The purification of this compound from the crude reaction mixture is essential to achieve the high purity required for its use as an analytical standard. Recrystallization is a primary and highly effective technique for purifying solid organic compounds by separating the desired product from impurities. mt.com The process relies on the differences in solubility between the compound and its impurities in a given solvent or solvent system at varying temperatures. mt.com

For Itraconazole, and by extension this compound, several recrystallization methods have been investigated, primarily cooling crystallization and anti-solvent crystallization. researchgate.net

Cooling Crystallization : This method involves dissolving the crude this compound in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then gradually cooled, causing the solubility of the compound to decrease and leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.comresearchgate.net

Studies on non-deuterated Itraconazole have identified several effective solvents for these recrystallization techniques. The choice of solvent can influence the crystal habit (shape), which was observed to be needle-shaped from cooling crystallization and more flaky or plate-shaped from anti-solvent methods. researchgate.net These findings are directly applicable to the purification of this compound.

Table 2: Solvents Investigated for the Recrystallization of Itraconazole

Recrystallization Method Solvent(s) Observed Crystal Habit Reference
Cooling Crystallization Methanol, Ethanol, Isopropanol Needle-shaped researchgate.net
Cooling Crystallization Methylene (B1212753) chloride, Chloroform Needle-shaped researchgate.net
Anti-solvent Crystallization Dichloromethane/Hexane (1:9 v/v) Flaky, Plate-shaped researchgate.netfrontiersin.org
Anti-solvent Crystallization Dichloromethane/Petroleum Ether (1:9 v/v) Not specified frontiersin.org

| General Recrystallization | Ethanol, Ethyl Acetate | Not specified | frontiersin.org |

Beyond recrystallization, other isolation methods can be employed, particularly for separating impurities or for purification at different scales.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is a powerful technique for isolating and purifying compounds from complex mixtures. It has been used to isolate degradation products of Itraconazole and is suitable for obtaining highly pure samples of this compound, especially when dealing with stubborn impurities that are difficult to remove by crystallization. rasayanjournal.co.in

Solvent Extraction : This is a fundamental technique used during the work-up of a chemical reaction to separate the desired product from unreacted starting materials, catalysts, and by-products based on their differing solubilities in immiscible liquid phases. google.com

Protein Precipitation : In bioanalytical contexts, such as quantifying this compound in plasma samples where it is used as an internal standard, protein precipitation with a solvent like acetonitrile is a common first step to remove proteins and other macromolecules before analysis by techniques like LC-MS/MS. nih.govnih.gov

Table 3: Compound Names

Compound Name
4-aminobenzoic acid
4-hydroxybenzamide
Acetonitrile
Benzoic acid
Caffeine
Chloroform
Deuterium
Dichloromethane
Ethanol
Ethyl acetate
Hexane
Hydroxychloroquine
Hydroxychloroquine-D4
Itraconazole
This compound
Isopropanol
Methanol
Methylene chloride
Nicotinamide
Oxalic acid
Petroleum ether
Salicylic acid
Sodium borodeuteride
Tetramethylsilane

Advanced Spectroscopic and Physico Chemical Characterization of Itraconazole D9

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Purity Assessment

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds like Itraconazole-d9. It provides definitive information on molecular weight and structure, and it is instrumental in confirming isotopic purity and the location of the labels.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. bioanalysis-zone.comwaters.com This accuracy allows for the determination of an unambiguous elemental formula from the measured "exact mass," as different atomic combinations will have distinct exact masses even if their nominal mass is the same. bioanalysis-zone.comwaters.com

For this compound, HRMS is used to confirm the successful incorporation of the nine deuterium (B1214612) atoms by comparing the experimentally measured mass with the calculated theoretical mass. The substitution of nine protons (¹H) with nine deuterons (²H) results in a predictable mass increase. The high resolving power of HRMS can easily distinguish the deuterated compound from its unlabeled counterpart and any partially deuterated variants, thereby confirming both its identity and isotopic enrichment. rasayanjournal.co.in

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Itraconazole (B105839)C₃₅H₃₈Cl₂N₈O₄704.2393
This compoundC₃₅H₂₉D₉Cl₂N₈O₄713.2959

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. acs.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. research-solution.com This method is particularly effective for confirming the location of isotopic labels.

The established fragmentation pathway of Itraconazole involves the cleavage of the bond between the piperazine (B1678402) ring and the phenyl-triazolone moiety. innovareacademics.in This results in two primary fragments. For this compound, which is labeled on the sec-butyl group, the mass of the fragment containing this group will increase by nine mass units, while the mass of the other major fragment will remain unchanged compared to unlabeled Itraconazole.

In a typical analysis, the protonated Itraconazole molecule ([M+H]⁺, m/z 705.2) fragments to produce a characteristic product ion at m/z 392.1, corresponding to the dichlorophenyl-dioxolane-methoxyphenyl-piperazine portion of the molecule. innovareacademics.in When this compound ([M+H]⁺, m/z 714.3) is subjected to the same fragmentation, it also produces the product ion at m/z 392.1. The fact that this fragment's mass is unchanged confirms that the nine deuterium atoms are not located on this part of the structure. Instead, they reside on the neutral part that is lost during fragmentation, thus pinpointing the deuterium location to the sec-butyl-triazolone-phenyl group and confirming the structural integrity of the labeled compound.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Inferred Labeled Location
Itraconazole705.2392.1N/A
This compound714.3392.1Confirmed on the sec-butyl group (part of the neutral loss)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Integrity Confirmation

¹H-NMR spectroscopy detects the signals from hydrogen nuclei (protons). In the context of this compound, its ¹H-NMR spectrum is compared directly to that of unlabeled Itraconazole. researchgate.net The defining characteristic of the this compound spectrum is the absence of signals corresponding to the sec-butyl group. The complex multiplets associated with the methine (-CH), methylene (B1212753) (-CH₂-), and methyl (-CH₃) protons of this side chain are completely absent, providing clear and definitive evidence of successful deuteration at these specific positions. magritek.comsavemyexams.com The rest of the spectrum, corresponding to all other protons in the molecule, should remain identical to that of standard Itraconazole, confirming that the labeling process did not alter the rest of the molecular structure.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, the carbon signals of the deuterated sec-butyl group exhibit distinct changes compared to the unlabeled compound. nih.gov Carbons directly bonded to deuterium atoms show coupling (C-D coupling), which splits their signals into multiplets (e.g., a 1:1:1 triplet for a -CD- group). Furthermore, these signals are significantly broader and have a much lower intensity due to the quadrupolar nature of the deuterium nucleus and the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. These characteristic changes confirm deuteration at the carbon level.

Deuterium Nuclear Magnetic Resonance (²H-NMR) is the most direct technique for observing the incorporated deuterium labels. wikipedia.org Since the natural abundance of deuterium is extremely low (~0.016%), a ²H-NMR spectrum will exclusively show signals from the enriched positions in the this compound molecule. wikipedia.org The spectrum is expected to show a set of peaks in the aliphatic region, with chemical shifts corresponding to the electronic environments of the deuterons on the sec-butyl chain. magritek.comnumberanalytics.com The presence of these signals provides unequivocal proof of deuteration and can be used to confirm the isotopic purity of the material.

NMR TechniqueExpected Observation for this compound (relative to Itraconazole)Information Confirmed
¹H-NMRDisappearance of signals corresponding to the sec-butyl protons.Location of deuteration; structural integrity of the non-labeled parts.
¹³C-NMRSplitting and reduced intensity of carbon signals in the sec-butyl group.Location of deuteration on the carbon backbone.
²H-NMRPresence of signals in the aliphatic region corresponding to the sec-butyl deuterons.Direct confirmation and position of deuterium labels.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Chromatographic Purity Assessment of this compound as a Reference Material

The purity of a reference material is paramount to ensure the accuracy and reliability of analytical measurements. Chromatographic techniques are central to assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Various reversed-phase (RP-HPLC) methods have been developed for the analysis of Itraconazole and can be adapted for its deuterated analog. These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. globalresearchonline.netajpaonline.com The purity of this compound is often reported to be greater than 95% as determined by HPLC. lgcstandards.com

A typical HPLC method for Itraconazole involves a C18G column (250 x 4.6 mm; 5 µm) with a mobile phase of acetonitrile and 0.1% w/v acetic acid (50:50 v/v) at a flow rate of 1.0 ml/min, with detection at 264 nm. globalresearchonline.net Another method utilizes a Dionex C18 column with a mobile phase of methanol (B129727) and pH 7.5 potassium dihydrogen phosphate (B84403) (40:60) at a flow rate of 1.5 ml/min and detection at 306 nm. ajpaonline.com For a reference material, the Certificate of Analysis (COA) provides comprehensive details of the analytical methods used for purity assessment, including chromatograms and run conditions. cerilliant.com The development of such methods often follows International Conference on Harmonisation (ICH) guidelines to ensure they are validated for linearity, precision, accuracy, and robustness. ajpaonline.comijrpb.com

Table 1: Example HPLC Parameters for Itraconazole Analysis

Parameter Condition 1 globalresearchonline.net Condition 2 ajpaonline.com
Column Enable Make C18G (250 X 4.6 mm; 5 µ) Dionex C18 (4.6 X 250mm, 5µm)
Mobile Phase Acetonitrile: 0.1% w/v Acetic Acid (50:50 v/v) Methanol: pH 7.5 KH2PO4 (40:60)
Flow Rate 1.0 ml/min 1.5 ml/min
Detection Wavelength 264 nm 306 nm
Injection Volume 20 µL 10 µl

| Retention Time | Not Specified | 5.2 min |

Gas Chromatography (GC)

While HPLC is the predominant method for purity analysis of Itraconazole and its deuterated analogs, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), can be employed for the analysis of specific volatile impurities or degradation products. For instance, a GC-MS method has been developed to determine trace levels of methane (B114726) sulfonyl chloride, a potential impurity in the Itraconazole active pharmaceutical ingredient (API). omicsonline.org This method uses a specific GC column and temperature program to separate the volatile impurity from the non-volatile Itraconazole. omicsonline.org However, for the direct purity assessment of the high molecular weight and non-volatile this compound, GC is generally not the primary method of choice. A review of analytical methods for Itraconazole indicates that while GC and GC-MS methods exist, they are less common than LC-based methods. researchgate.net

Comparative Spectroscopic Analysis with Unlabeled Itraconazole and Other Deuterated Analogs (e.g., Itraconazole-d3, Itraconazole-d5)

Spectroscopic techniques are crucial for confirming the identity and structure of this compound and for comparing it with its unlabeled counterpart and other deuterated analogs. The primary differences arise from the mass difference between hydrogen and deuterium, which is most evident in mass spectrometry and subtler in nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, this compound exhibits a higher molecular weight than unlabeled Itraconazole. The molecular weight of Itraconazole is approximately 705.6 g/mol , while for this compound, it is approximately 714.7 g/mol . pharmaffiliates.com This mass shift is the basis for its use as an internal standard in LC-MS/MS assays. For example, in a validated LC-MS/MS method, the multiple reaction monitoring (MRM) transition for Itraconazole was m/z 706.05 → 393.05, while for this compound it was m/z 714.25 → 401.15. nih.gov Similarly, another method used the transition m/z 705.3 → 392.5 for itraconazole and m/z 716.5 → 402.6 for this compound. scholarsresearchlibrary.com These distinct fragmentation patterns allow for the precise and simultaneous quantification of the analyte and the internal standard.

In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium in this compound will be absent. The chemical structure of this compound indicates that the nine deuterium atoms are located on the sec-butyl group. pharmaffiliates.com Therefore, the proton signals for this group in the ¹H NMR spectrum of unlabeled Itraconazole will not be present in the spectrum of this compound. The remaining parts of the ¹H NMR spectrum should be virtually identical to that of unlabeled Itraconazole, confirming the structural integrity of the rest of the molecule. chemicalbook.comms-editions.cl

Comparative analysis with other deuterated analogs, such as Itraconazole-d3 or Itraconazole-d5, would show similar spectroscopic differences based on the number and position of the deuterium labels. The mass shift in mass spectrometry would correspond to the number of deuterium atoms (e.g., +3 for d3, +5 for d5). In ¹H NMR, the signals for the specific protons replaced by deuterium would be absent. This comparative analysis is essential for verifying the specific isotopic labeling of each analog.

Table 2: Compound Names Mentioned in the Article

Compound Name
Itraconazole
This compound
Itraconazole-d3
Itraconazole-d5
Methane sulfonyl chloride
Acetonitrile
Methanol
Acetic acid

Development and Validation of Advanced Analytical Methods Utilizing Itraconazole D9 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysisresearchgate.netscholarsresearchlibrary.comresearchgate.net

LC-MS/MS has emerged as the preferred technique for the quantification of itraconazole (B105839) in biological samples due to its high selectivity and sensitivity. scholarsresearchlibrary.com The integration of Itraconazole-d9 as an internal standard is a cornerstone of these methods, ensuring the integrity of the analytical data. researchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov

Optimization of Chromatographic Conditions for this compound and Analytes

The successful separation of itraconazole and this compound from endogenous matrix components is critical for accurate quantification. This is achieved through the meticulous optimization of chromatographic conditions.

Several studies have detailed the chromatographic parameters for the analysis of itraconazole. A common approach involves using a reverse-phase C18 column. nih.govresearchgate.net The mobile phase composition is a key variable, with various combinations of organic solvents and aqueous buffers being employed. For instance, a mobile phase consisting of acetonitrile (B52724) and water (90:10 v/v) has been used with a C18 column. scholarsresearchlibrary.com In another method, the mobile phase was a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and methanol (B129727) in a 20:80 v/v ratio, used with a Chromolith speed rod RP-18e column. researchgate.net The flow rate is also optimized, typically ranging from 1.0 to 1.6 ml/min, to ensure sharp and well-defined peaks. nih.govresearchgate.netajpaonline.com The column temperature is often maintained at around 30°C to 40°C to ensure reproducibility. nih.govnih.gov

A specific LC-MS/MS method for the simultaneous determination of itraconazole and its metabolites utilized an isocratic mobile phase of acetic acid and acetonitrile solution (pH 6.0) with a 3-μm particle ODS column, achieving a total run time of 10 minutes. nih.gov Another method employed a gradient elution starting at 40% mobile phase B, ramping up to 95%, with a total run time of 4 minutes. nih.gov The selection of the optimal chromatographic conditions ensures that itraconazole and this compound co-elute or have very close retention times, which is essential for effective internal standardization. nih.gov

Table 1: Examples of Optimized Chromatographic Conditions for Itraconazole Analysis

ParameterCondition 1Condition 2Condition 3
Column Symmetry C18 (150 x 4.6 mm, 3.5µm) researchgate.netZorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm) nih.govChromolith speed rod RP-18e (50 × 4.6 mm) researchgate.net
Mobile Phase Ammonium Acetate and Methanol (35:65) researchgate.netAcetonitrile/water pH 2.5 (50:50, V/V) nih.gov10 mM ammonium formate buffer (pH 4.0): methanol (20:80 v/v) researchgate.net
Flow Rate 1.6 ml/min researchgate.net1 mL min-1 nih.govNot Specified
Column Temperature 30°C researchgate.net30 °C nih.govNot Specified
Detection Wavelength 256.0nm researchgate.net256 nm nih.govNot Specified
Retention Time (Itraconazole) 2.804 min researchgate.netNot SpecifiedNot Specified

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parametersnih.gov

Mass spectrometric detection, particularly with electrospray ionization (ESI) and multiple reaction monitoring (MRM), provides the high selectivity and sensitivity required for bioanalysis. nih.gov ESI is a soft ionization technique that is well-suited for polar and thermolabile molecules like itraconazole. chromatographyonline.com

In the positive ionization mode, itraconazole and this compound are protonated to form precursor ions, [M+H]+. nih.gov These precursor ions are then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The MRM technique involves selecting a specific precursor-to-product ion transition for each compound. labce.com This highly specific detection method minimizes interference from other components in the matrix. proteomics.com.au

For this compound, a common MRM transition is m/z 714.25 → 401.15. nih.gov For itraconazole, the transition m/z 705.4 → 392.5 or 706.05 → 393.05 is frequently monitored. researchgate.netnih.govresearchgate.net The optimization of MS parameters such as declustering potential, collision energy, and ion source temperature is crucial for maximizing the signal intensity of these transitions. scholarsresearchlibrary.comspectroscopyonline.com For instance, optimized parameters might include a collision gas pressure of 5 psi, a curtain gas of 20 psi, and an ion spray voltage of 5500 V. scholarsresearchlibrary.com

Table 2: MRM Transitions for Itraconazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Itraconazole706.05393.05 nih.gov
This compound714.25401.15 nih.gov
Hydroxy itraconazole721.15408.15 nih.gov
Keto itraconazole719.10406.10 nih.gov
N-desalkyl itraconazole649.10376.15 nih.gov

Role of this compound in Compensating for Matrix Effects and Ion Suppression/Enhancementnih.gov

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, are a significant challenge in LC-MS/MS analysis. researchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. ut.ee

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. science.govresearchgate.net Since this compound has nearly identical physicochemical properties to itraconazole, it experiences the same degree of ion suppression or enhancement during the ESI process. vulcanchem.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results. nih.gov

Studies have demonstrated that methods using this compound show no significant matrix effects. nih.gov For example, one study reported that the analytes did not exhibit any matrix effects in human plasma, with mean values for itraconazole ranging from 100.6% to 101.8%. nih.gov This demonstrates the effectiveness of this compound in mitigating the impact of the sample matrix on analytical results.

Method Validation Frameworks and Performance Metrics (e.g., USFDA, ICH Guidelines)researchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). fda.govfda.govgmp-compliance.orgqbdgroup.com These guidelines outline the specific performance characteristics that must be evaluated. europa.eu

Assessment of Selectivity and Specificity Using Itraconazole-d9nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org In the context of LC-MS/MS, this is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous interferences co-elute and produce a signal at the MRM transitions of the analyte and the internal standard. researchgate.netfrontiersin.org

The use of this compound, with its distinct mass-to-charge ratio from the unlabeled itraconazole, inherently enhances the specificity of the assay. researchgate.net Validation studies typically show no interfering peaks in drug-free plasma samples at the retention times of itraconazole and this compound, confirming the high selectivity of the method. researchgate.netnih.gov

Evaluation of Linearity and Calibration Curve Characteristicsnih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijcpa.inasianjpr.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. nih.gov

For the quantification of itraconazole using this compound, calibration curves are typically linear over a wide concentration range, for example, from 15 to 1500 ng/mL in human plasma. nih.gov The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. nih.govajpaonline.com For instance, correlation coefficients greater than 0.999 have been reported for itraconazole calibration curves. nih.gov The use of a weighted linear regression model, such as 1/x², is often employed to ensure accuracy across the entire calibration range. researchgate.net

Table 3: Linearity and Range for Itraconazole Analysis

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r)Reference
Itraconazole15–1500> 0.999 nih.gov
Hydroxy itraconazole15–1500> 0.999 nih.gov
Keto itraconazole1–100> 0.999 nih.gov
N-desalkyl itraconazole1–100> 0.999 nih.gov
Itraconazole0.301 to 151.655Linear researchgate.net
Hydroxy itraconazole0.946 to 224.908Linear researchgate.net

Determination of Intra-day and Inter-day Precision and Accuracy

The reliability of an analytical method is fundamentally determined by its precision and accuracy. In the quantitative analysis of itraconazole, the use of its deuterated isotopologue, this compound, as an internal standard (IS) is crucial for achieving high levels of reproducibility and correctness. Precision, a measure of the random error, is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) and is assessed within a single day (intra-day) and over several days (inter-day). Accuracy refers to the closeness of a measured value to the true value and is expressed as the percentage of the nominal concentration.

Studies consistently demonstrate that methods incorporating this compound exhibit excellent precision and accuracy. For the simultaneous determination of itraconazole and its metabolites, intra- and inter-assay imprecisions have been reported to be low. For instance, one study documented intra-assay imprecision for itraconazole between 0.8–1.8% and inter-assay imprecision between 1.5–2.4%. nih.gov The corresponding accuracies were found to be 99.1–100.8% and 100.9–101.8%, respectively. nih.gov Another multiplex assay for several antifungal agents, including itraconazole, reported both between-day and intraday imprecisions as being less than 10%. researcher.life

In a method developed for quantifying itraconazole and hydroxyitraconazole (B3325177), the intra-day and inter-day assay RSD was found to be ≤15%. scholarsresearchlibrary.com Similarly, a validated method for itraconazole and its major metabolite showed that both inter- and intra-day precision and accuracy were within ±15 %CV and %RE (percent relative error), and within ±20% at the lower limit of quantification (LLOQ). nih.gov These findings underscore the capacity of deuterated internal standards to compensate for variability during sample preparation and analysis, leading to robust and reliable data suitable for clinical and pharmacokinetic studies. asm.orgfrontiersin.org

Table 1: Intra-day and Inter-day Precision and Accuracy Data from Various Studies This table is interactive. You can sort and filter the data.

Analyte Internal Standard Intra-day Precision (%CV or %RSD) Inter-day Precision (%CV or %RSD) Intra-day Accuracy (%) Inter-day Accuracy (%) Source
Itraconazole This compound 0.8 - 1.8 1.5 - 2.4 99.1 - 100.8 100.9 - 101.8 nih.gov
Hydroxyitraconazole This compound 0.6 - 3.0 1.3 - 2.8 99.7 - 100.1 101.1 - 101.7 nih.gov
Keto-itraconazole This compound 1.8 - 4.9 2.7 - 4.9 99.5 - 100.2 99.1 - 101.4 nih.gov
N-desalkyl Itraconazole This compound 3.8 - 8.1 2.2 - 5.3 99.6 - 100.0 98.8 - 102.7 nih.gov
Itraconazole This compound ≤15 ≤15 Not Specified Not Specified scholarsresearchlibrary.com
Hydroxyitraconazole Hydroxyitraconazole-d8 ≤15 ≤15 Not Specified Not Specified scholarsresearchlibrary.com
Itraconazole This compound <15 <15 Within ±15% RE Within ±15% RE nih.gov

Recovery and Extraction Efficiency Optimization Assisted by this compound

The extraction recovery of an analyte from a biological matrix is a critical parameter in method validation, as it indicates the efficiency of the sample preparation process. This compound plays a vital role in accurately assessing and optimizing this recovery because it mimics the chemical behavior of the non-deuterated itraconazole during extraction, but is distinguishable by mass spectrometry. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scholarsresearchlibrary.comasm.orgnih.gov

Optimizing extraction involves adjusting parameters such as solvent type, pH, and extraction time to maximize the amount of analyte recovered while minimizing matrix interferences. nih.gov For instance, in developing a method for itraconazole and its metabolite, various solvent combinations were tested for protein precipitation, with 0.5% formic acid in acetonitrile yielding the highest and most reproducible recovery. nih.gov

Studies using this compound as an internal standard report high and consistent recovery rates. One validation study using solid-phase extraction with hydrophilic-lipophilic balance cartridges reported a mean recovery of 52.07% for itraconazole and 49.68% for this compound. scholarsresearchlibrary.comresearchgate.net Another study employing protein precipitation with acetonitrile found that the mean pretreatment recoveries for itraconazole and its metabolites ranged from 90.1% to 102.2%. nih.gov The close agreement between the recovery of the analyte and its deuterated internal standard confirms the effectiveness of the IS in correcting for sample loss during processing, thereby ensuring accurate quantification. scholarsresearchlibrary.comasm.org

Table 2: Extraction Recovery Data for Itraconazole and Metabolites Using this compound This table is interactive. You can sort and filter the data.

Analyte Internal Standard Extraction Method Mean Recovery (%) Source
Itraconazole This compound Solid-Phase Extraction 52.07 scholarsresearchlibrary.comresearchgate.net
Hydroxyitraconazole Hydroxyitraconazole-d8 Solid-Phase Extraction 53.73 scholarsresearchlibrary.comresearchgate.net
This compound This compound Solid-Phase Extraction 49.68 scholarsresearchlibrary.comresearchgate.net
Hydroxyitraconazole-d8 Hydroxyitraconazole-d8 Solid-Phase Extraction 50.16 scholarsresearchlibrary.comresearchgate.net
Itraconazole This compound Protein Precipitation 98.4 - 101.8 nih.gov
Hydroxyitraconazole This compound Protein Precipitation 96.9 - 102.2 nih.gov
Keto-itraconazole This compound Protein Precipitation 90.1 - 98.4 nih.gov
N-desalkyl Itraconazole This compound Protein Precipitation 93.0 - 98.5 nih.gov

Characterization of Lower Limits of Detection (LLOD) and Quantification (LLOQ)

The sensitivity of an analytical method is defined by its Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ). The LLOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. quansysbio.com The use of this compound in conjunction with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the achievement of very low detection and quantification limits, which is essential for pharmacokinetic studies where drug concentrations can be minimal.

Different analytical methods report varying LLOD and LLOQ values, reflecting differences in instrumentation, sample preparation, and matrix. For example, a high-performance liquid chromatography (HPLC) method coupled with a mass detector reported an LLOQ of 0.031 µg/mL for itraconazole. nih.gov A more sensitive LC-MS/MS method for itraconazole and its metabolites in human plasma established LLOQs of 15 ng/mL for both itraconazole and hydroxyitraconazole, and 1 ng/mL for keto-itraconazole and N-desalkyl itraconazole. nih.gov Another highly sensitive method achieved an LLOQ of 0.301 ng/mL for itraconazole. scholarsresearchlibrary.com These low limits demonstrate the suitability of these validated methods for quantifying therapeutic concentrations and trace levels of itraconazole and its metabolites in biological samples. nih.govsci-hub.se

Table 3: LLOD and LLOQ for Itraconazole from Various Analytical Methods This table is interactive. You can sort and filter the data.

Method LLOD LLOQ Matrix Source
HPLC-MS Not Specified 0.031 µg/mL Human Plasma nih.gov
LC-MS/MS Not Specified 15 ng/mL Human Plasma nih.gov
LC-MS/MS Not Specified 1.0 ng/mL Human Plasma nih.gov
LC-MS/MS Not Specified 0.301 ng/mL Human Plasma scholarsresearchlibrary.com
UPLC-MS/MS 0.01 µg/mL 0.01 - 0.1 µg/mL Human Plasma asm.org
LC-MS/MS 0.6 µg/L 1.7 µg/L Human Plasma/Serum sci-hub.se

High-Throughput Analytical Methodologies Incorporating this compound

In clinical settings and large-scale bioequivalence studies, the ability to process a large number of samples quickly and efficiently is paramount. High-throughput screening (HTS) methodologies have been developed to meet this demand. These methods often involve the automation of sample preparation steps, such as liquid transfers and extraction, frequently using a 96-well plate format. nih.gov

The incorporation of this compound is a cornerstone of these HTS methods. As an internal standard, it ensures the accuracy and robustness of the analysis despite the rapid processing. nih.gov For instance, a semi-automated LC-MS/MS method was developed for the simultaneous quantification of itraconazole and hydroxyitraconazole where all liquid transfer steps were performed by robotic workstations. nih.gov This method, employed in a bioequivalence study, demonstrated excellent linearity, accuracy, and precision, and allowed the entire study to be completed in under four days. nih.gov The use of deuterated standards in such multiplex assays, combined with fast chromatographic separations (often under 5-7 minutes per sample), facilitates cost-effective and efficient analysis without compromising data quality. researcher.lifeasm.org

Multi-Analyte Quantification Approaches for Itraconazole and its Metabolites (e.g., Hydroxyitraconazole, N-desalkyl Itraconazole) Using Deuterated Internal Standards

Itraconazole is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites, with hydroxyitraconazole (OH-ITZ), keto-itraconazole (KT-ITZ), and N-desalkyl itraconazole (ND-ITZ) being prominent. nih.gov Because some of these metabolites, particularly OH-ITZ, possess antifungal activity, it is often clinically relevant to measure their concentrations alongside the parent drug.

To this end, multiplex UPLC-MS/MS or LC-MS/MS methods have been developed for the simultaneous quantification of itraconazole and its key metabolites from a single plasma sample. nih.govasm.org A critical feature of these advanced methods is the use of specific deuterated internal standards for each analyte where available, such as this compound for itraconazole and hydroxyitraconazole-d5 for hydroxyitraconazole. scholarsresearchlibrary.comasm.org This approach is considered the gold standard as each isotopically labeled analogue can precisely compensate for variations in extraction and matrix effects for its specific target analyte. asm.orgsci-hub.se

One such method successfully quantified itraconazole, OH-ITZ, KT-ITZ, and ND-ITZ in human plasma with linearity over clinically relevant concentration ranges. nih.gov Another multiplex assay enabled the simultaneous measurement of six antifungal agents and two metabolites within a 7-minute run time, using deuterated isotopic compounds as internal standards for the azole antifungals. asm.org These multi-analyte approaches, underpinned by the use of deuterated standards like this compound, provide a comprehensive pharmacokinetic profile and are invaluable tools for therapeutic drug monitoring. nih.govasm.org

Application of Itraconazole D9 in Mechanistic and Non Clinical Metabolic Research

Elucidation of Itraconazole (B105839) Metabolic Pathways Using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like itraconazole-d9 is a cornerstone of modern drug metabolism research. google.comgoogle.com Deuteration can influence the pharmacokinetic and metabolic profiles of a drug, providing valuable insights into its biotransformation. medchemexpress.comchemsrc.commedchemexpress.com

In Vitro Studies (e.g., Liver Microsomes, Recombinant Enzymes) for Metabolite Identification and Quantification

In vitro systems, such as human liver microsomes and recombinant cytochrome P450 (CYP) enzymes, are fundamental in studying drug metabolism. frontiersin.orgnuvisan.comenamine.net These systems allow for the investigation of metabolic pathways in a controlled environment. nuvisan.comenamine.net Itraconazole is known to be extensively metabolized, primarily by the CYP3A4 isoenzyme, leading to several metabolites. fda.govmedicines.org.uk The major metabolite is hydroxy-itraconazole, which itself possesses antifungal activity. medicines.org.ukscispace.comnih.gov Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole. scispace.comresearchgate.netnih.gov

In these in vitro assays, this compound is employed as an internal standard to ensure the accurate quantification of the parent drug and its metabolites. scholarsresearchlibrary.comnih.govresearchgate.net The process typically involves incubating the test compound with liver microsomes or S9 fractions, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.netevotec.com This methodology allows for the identification and quantification of various metabolites, providing a detailed picture of the metabolic pathways. evotec.comdrugdiscoverytrends.com

For instance, a study developed a simultaneous determination method for itraconazole and its three major metabolites in human plasma using this compound as an internal standard. nih.gov The calibration curves for itraconazole, hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole were linear over specific concentration ranges, demonstrating the reliability of the method. nih.gov

Table 1: In Vitro Metabolic Parameters of Itraconazole and its Metabolites

Compound Unbound Km (nM) Unbound IC50 (nM) Primary Metabolizing Enzyme
Itraconazole 3.9 researchgate.net 6.1 researchgate.net CYP3A4 fda.govmedicines.org.ukscispace.comresearchgate.netnih.gov
Hydroxy-itraconazole 27 researchgate.net 4.6 researchgate.net CYP3A4 scispace.comresearchgate.net
Keto-itraconazole 1.4 researchgate.net 7.0 researchgate.net CYP3A4 scispace.comresearchgate.net
N-desalkyl-itraconazole Not Applicable 0.4 researchgate.net CYP3A4 scispace.comresearchgate.net

Data derived from in vitro studies using human liver microsomes and recombinant CYP3A4.

Tracing Metabolic Fates of Specific Molecular Fragments with Deuterium Labeling

Deuterium labeling allows researchers to trace the fate of specific parts of a molecule. By strategically placing deuterium atoms on different parts of the itraconazole structure, it is possible to follow how each fragment is metabolized. This is particularly useful for understanding complex metabolic pathways, such as the dioxolane ring scission that has been observed with itraconazole stereoisomers. researchgate.net This pathway leads to the formation of novel metabolites, and deuterium labeling can help confirm the origin of these metabolic products. researchgate.net

Investigation of Cytochrome P450 (CYP) Isozyme-Mediated Metabolism (e.g., CYP3A4) using this compound

Itraconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. fda.govmedicines.org.ukpharmacytimes.com This inhibition is a key factor in many of the drug-drug interactions observed with itraconazole. fda.govpharmacytimes.comnih.gov this compound, as a stable-labeled internal standard, is instrumental in in vitro studies designed to quantify the inhibitory potential of itraconazole and its metabolites on CYP3A4 activity. medchemexpress.comchemsrc.com

Research has shown that not only itraconazole but also its metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole, are potent inhibitors of CYP3A4. scispace.comresearchgate.netnih.gov In fact, some metabolites are even more potent inhibitors than the parent drug itself. researchgate.net Studies using human liver microsomes have determined the unbound IC50 values for itraconazole and its metabolites, providing a quantitative measure of their inhibitory strength. researchgate.net this compound is crucial for the accuracy of these measurements, which are vital for predicting the extent of drug-drug interactions in vivo. nih.gov The metabolism of itraconazole is also highly stereoselective, with different stereoisomers exhibiting different metabolic rates and inhibitory potencies against CYP3A4. nih.govresearchgate.net

Table 2: CYP3A4 Inhibition by Itraconazole and its Metabolites

Compound Inhibition Type Unbound Ki (nM)
Itraconazole Competitive researchgate.netnih.gov 1.3 researchgate.net
Hydroxy-itraconazole Competitive researchgate.net 14.4 researchgate.net

Data from in vitro inhibition studies using midazolam hydroxylation as a probe reaction.

Insights into Molecular Mechanisms of Action (e.g., Hedgehog signaling pathway antagonism, oxysterol-binding protein (OSBP) inhibition) through Deuterium Labeling

Beyond its antifungal properties, itraconazole has been shown to have anticancer activity, partly through the antagonism of the Hedgehog (Hh) signaling pathway and inhibition of the oxysterol-binding protein (OSBP). medchemexpress.commedchemexpress.commedchemexpress.eunih.govtargetmol.cn this compound can be used in preclinical studies to investigate these mechanisms. medchemexpress.com For instance, in studies evaluating the efficacy of itraconazole in cancer models, this compound serves as an internal standard for quantifying tumor drug concentrations, ensuring that the observed effects are correlated with drug exposure. aacrjournals.org

The structural features of itraconazole required for its antiviral activity, which is mediated through OSBP inhibition, have been studied. nih.gov While direct use of this compound to elucidate these specific mechanisms is not detailed in the search results, its role in accurately measuring itraconazole concentrations in complex biological matrices is fundamental to such research. aacrjournals.org This ensures that the observed biological effects, whether they be inhibition of Hedgehog signaling or OSBP, can be confidently attributed to the drug. medchemexpress.comaacrjournals.org

Stability and Degradation Studies of Itraconazole D9 As a Research Compound and Reference Material

Forced Degradation Studies of Itraconazole-d9 under Various Stress Conditions (e.g., hydrolytic, oxidative, photolytic)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. sgs.com While specific forced degradation data for this compound is not extensively published, studies on Itraconazole (B105839) provide a strong basis for predicting its behavior under stress conditions.

Hydrolytic Degradation: Itraconazole has been shown to degrade under acidic conditions, while it remains relatively stable under neutral and alkaline conditions. nih.govresearchgate.net In acidic media, particularly with heat, degradation occurs, leading to the formation of distinct degradation products. nih.gov For this compound, similar susceptibility to acid hydrolysis is anticipated.

Oxidative Degradation: Oxidative stress represents a significant degradation pathway for Itraconazole. nih.govresearchgate.net Treatment with hydrogen peroxide (H2O2) leads to substantial degradation, forming specific oxidative byproducts. tandfonline.comijrpb.com Given that the core structure susceptible to oxidation is distant from the deuterated methylpropyl group, this compound is expected to exhibit a similar vulnerability to oxidative degradation.

Photolytic Degradation: Studies on Itraconazole have shown that it can undergo degradation upon exposure to UV and visible light, although it is considered relatively stable under these conditions compared to oxidative or strong acidic stress. researchgate.net Photostability studies are crucial for determining appropriate handling and storage conditions to prevent the formation of photodegradants.

The following table summarizes the expected degradation behavior of this compound based on studies of Itraconazole.

Table 1: Summary of Forced Degradation Studies of Itraconazole

Stress Condition Conditions Applied Observed Degradation of Itraconazole Expected Behavior of this compound
Acid Hydrolysis 1N HCl, reflux for 2 hours at 75°C Significant degradation with formation of degradation products. nih.gov Similar degradation profile expected.
Alkaline Hydrolysis 0.1 N NaOH Stable. researchgate.net Expected to be stable.
Neutral Hydrolysis Water Stable. nih.gov Expected to be stable.
Oxidative 3% H2O2 Significant degradation with formation of at least one major degradation product. nih.gov Similar significant degradation expected.
Thermal 80°C, 72 hours No significant degradation observed. nih.gov Expected to be stable.
Photolytic UV and visible light, 72 hours No significant degradation observed. researchgate.net Expected to be stable under normal light exposure.

Stability Profiles of this compound in Different Solvent Systems and Storage Conditions for Analytical Stock Solutions

The stability of this compound in stock solutions is paramount for its use as a reliable internal standard. While comprehensive studies on various solvents are limited, supplier data and studies on Itraconazole offer valuable insights.

This compound is typically supplied as a solid and is soluble in solvents such as methanol (B129727) and chloroform. caymanchem.comnaver.com For analytical purposes, stock solutions are often prepared in methanol or a mixture of acetonitrile (B52724) and methanol. One study found that stock solutions of this compound in acetonitrile:methanol (50:50, v/v) were stable for at least 14 days when stored in a refrigerator between 1-10°C. Another study reported that stock solutions of this compound in methanol were stable for up to 3 months at 4°C. nih.gov Long-term storage of solid this compound is recommended at -20°C, where it is reported to be stable for at least 4 years. caymanchem.com

The stability of Itraconazole itself has been evaluated in various solvents, showing good stability in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures for short periods. mmcop.edu.in

Table 2: Stability of this compound Analytical Stock Solutions

Solvent Concentration Storage Condition Duration Stability
Acetonitrile:Methanol (50:50, v/v) Not specified 1-10°C 14 days Stable
Methanol 50 µg/mL 4°C 3 months Stable. nih.gov
Solid State Not applicable -20°C ≥ 4 years Stable. caymanchem.com

Identification and Structural Elucidation of Degradation Products of this compound

Specific degradation products for this compound have not been detailed in the scientific literature. However, the degradation products of Itraconazole have been identified in several studies. synzeal.com Given the identical core structure, the degradation products of this compound are expected to be the same, with the only difference being the presence of the deuterated 1-methylpropyl group. This would result in a mass shift of +9 atomic mass units for any degradation product retaining this part of the molecule.

For instance, oxidative degradation of Itraconazole has been reported to yield products where the piperazine (B1678402) ring is oxidized. Acid-catalyzed hydrolysis can lead to cleavage of the dioxolane ring. The major degradation products would therefore be structurally identical to those of Itraconazole, and their identification would rely on techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the characteristic mass-to-charge ratio (m/z) of the deuterated fragments.

Implications of this compound Stability for Analytical Method Robustness and Data Reliability

The stability of this compound is a cornerstone of robust and reliable analytical methods for the quantification of Itraconazole. As an internal standard, any degradation of this compound during sample storage or analysis can lead to an inaccurate calculation of the analyte concentration.

The similar degradation pathways of this compound and Itraconazole imply that conditions promoting the degradation of the analyte will also likely affect the internal standard. This is advantageous in that the ratio of analyte to internal standard may remain relatively constant even with minor degradation, a principle of using a stable isotope-labeled internal standard. However, this assumption only holds if the degradation rates are identical, which may not always be the case due to isotopic effects, although significant differences are unlikely for the degradation pathways of Itraconazole.

Therefore, it is crucial to:

Regularly assess the purity and stability of this compound stock solutions.

Conduct stability tests of the internal standard in the same biological matrix and under the same storage conditions as the study samples.

Be aware of potential degradation during sample preparation, especially if harsh conditions (e.g., strong acids, high temperatures) are employed.

Role of Itraconazole D9 in Pharmaceutical Reference Standards and Quality Assurance in Research

Itraconazole-d9 as a Traceable Analytical Reference Standard for Research and Development

A traceable analytical reference standard is a highly purified and well-characterized material that serves as a benchmark in quantitative and qualitative analysis. Its properties are tied back to a recognized reference, such as those from pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), or to SI units. humeau.comcerilliant.com Regulatory agencies and accreditation bodies increasingly scrutinize the quality of reference standards as they are fundamental to assuring the quality of testing. cerilliant.com

This compound is a deuterated form of Itraconazole (B105839), designed for use as a reference standard in research and development settings. medchemexpress.compharmaffiliates.com It is employed in critical applications such as analytical method development, method validation (AMV), and for quality control (QC) purposes. chemwhat.comaxios-research.com Suppliers of this compound provide the material with comprehensive characterization data and a Certificate of Analysis (COA) that complies with regulatory guidelines. chemwhat.comsynzeal.com This documentation is crucial as it provides evidence of the material's identity, purity, and potency. For research related to Abbreviated New Drug Applications (ANDA), having a reliable reference standard like this compound is essential for developing and validating the analytical methods required for submission. chemwhat.com Furthermore, traceability to pharmacopeial standards (USP or EP) can often be provided, ensuring the standard meets the high-quality requirements for pharmaceutical research. chemwhat.comsynzeal.com

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d9)-2,4-dihydro-3H-1,2,4-triazol-3-one chemwhat.com
CAS Number 1309272-50-1 pharmaffiliates.comsynzeal.com
Molecular Formula C35H29D9Cl2N8O4 synzeal.comlgcstandards.comscbt.com

| Molecular Weight | 714.7 g/mol chemwhat.comsynzeal.com |

Ensuring Analytical Data Quality and Reproducibility in Pharmaceutical Research

The primary role of this compound in ensuring data quality is its use as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). guidechem.comvulcanchem.comscholarsresearchlibrary.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples, calibrators, and quality controls before sample processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Deuterium-labeled standards like this compound are considered ideal internal standards. vulcanchem.com The deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the non-labeled analyte (Itraconazole) by the mass spectrometer. vulcanchem.com However, its chemical and chromatographic behavior remains nearly identical to the analyte, meaning it is affected similarly by extraction procedures and potential matrix effects. vulcanchem.com This characteristic is critical for accurate and precise quantification of the analyte in complex biological matrices such as plasma. vulcanchem.com

Detailed research findings from method validation studies underscore the utility of this compound. In one LC-MS/MS method developed for the quantification of itraconazole and its metabolite, hydroxy-itraconazole, in human plasma, this compound was used as the internal standard. scholarsresearchlibrary.com The study demonstrated comparable extraction recovery between the analytes and their deuterated internal standards, which is essential for reliable quantification. scholarsresearchlibrary.com

Table 2: Mean Extraction Recovery from a Validated LC-MS/MS Method scholarsresearchlibrary.com

Compound Mean Recovery Percentage
Itraconazole 52.07%
Hydroxy Itraconazole 53.73%
This compound (IS) 49.68%

Another study aimed at the simultaneous determination of itraconazole and three of its major metabolites also utilized this compound as the internal standard. nih.gov The method demonstrated excellent linearity and selectivity, further proving the suitability of this compound for complex quantitative assays. nih.gov The use of a stable, reliable internal standard like this compound in such validated methods ensures that the data generated is reproducible, a key factor in both preclinical and clinical research. scholarsresearchlibrary.comresearchgate.net

Table 3: Chromatographic and Linearity Data Using this compound as Internal Standard nih.gov

Analyte Retention Time (min) Linearity Range (ng/mL)
N-desalkyl Itraconazole (ND-ITZ) 2.8 1–100
Hydroxy-Itraconazole (OH-ITZ) 3.6 15–1500
Keto-Itraconazole (KT-ITZ) 4.7 1–100
This compound (IS) 7.3 N/A

Compliance with Regulatory Requirements for Reference Materials in Research Settings

The use of well-characterized reference materials is a fundamental requirement for regulatory compliance in pharmaceutical research. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods. cerilliant.commdpi.com These validations must demonstrate the method's accuracy, precision, selectivity, stability, and reproducibility.

Using this compound from a reputable supplier that provides detailed characterization data and a Certificate of Analysis helps ensure compliance with these regulatory guidelines. chemwhat.com High-quality reference standards are often manufactured and tested under quality systems such as ISO Guide 34, ISO/IEC 17025, and cGMP (current Good Manufacturing Practices), which ensures their suitability for regulatory submissions. cerilliant.com The documentation provided for this compound supports its use in studies governed by Good Laboratory Practice (GLP). cerilliant.com

Method validation reports for assays using this compound often explicitly state that the validation was performed according to international guidelines, such as those from the EMA or the International Council for Harmonisation (ICH). mdpi.comijcpa.in Adherence to these guidelines is non-negotiable for the data to be accepted by regulatory authorities for new drug applications. Therefore, the role of this compound extends beyond a technical tool in the laboratory; it is an integral component of the quality assurance framework that underpins regulatory compliance in pharmaceutical research.

Table of Mentioned Compounds

Compound Name
This compound
Itraconazole
Hydroxy Itraconazole
Hydroxy Itraconazole-d8
Keto-Itraconazole

Future Research Directions and Emerging Paradigms for Itraconazole D9

Exploration of Novel Deuteration Methodologies for Itraconazole (B105839) and its Analogs

The synthesis of deuterated compounds, or "heavy drugs," is a rapidly evolving field in medicinal chemistry, primarily aimed at improving the metabolic profile of pharmaceuticals. juniperpublishers.cominformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE). juniperpublishers.comnih.gov This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially enhancing a drug's metabolic stability and half-life. juniperpublishers.commdpi.com

Current synthetic strategies for deuterated molecules often involve catalytic deuteration of olefinic and acetylenic bonds or metal-catalyzed direct deuterium-labeling. juniperpublishers.comraco.cat For triazole-containing compounds like itraconazole, specific methods are being explored. For instance, site-selective silver-catalyzed C-H bond deuteration and ruthenium nanoparticle-mediated H/D exchange reactions have been demonstrated for the deuteration of fluconazole's triazole rings, which could be adapted for itraconazole. mdpi.com Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce fully deuterated 1-monosubstituted 1,2,3-triazoles. raco.cat

Future research in this area will likely focus on developing more efficient and selective methods for the deuteration of itraconazole and its analogs. This includes the design of novel catalysts that can achieve site-specific deuteration on the itraconazole molecule, particularly at known sites of metabolism. The synthesis of various deuterated itraconazole analogs will be crucial for systematically studying the effects of deuterium (B1214612) placement on its pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov

Advanced Spectroscopic Applications for Real-Time Monitoring or In Situ Analysis

While Itraconazole-d9 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying itraconazole and its metabolites in biological samples, its potential in more advanced spectroscopic applications is an exciting area of future research. nih.govresearchgate.net

Table 1: LC-MS/MS Parameters for Itraconazole and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Itraconazole705.4392.5 researchgate.net
Hydroxyitraconazole (B3325177)721.3408.4 researchgate.net
This compound 714.25 401.15

One emerging technique is the use of deuterated molecules in Stimulated Raman Scattering (SRS) microscopy for metabolic imaging. SRS imaging of glucose-d7 and heavy water (D₂O) has been successfully used to monitor metabolic activity in single bacterial and fungal cells in real-time. nih.gov This suggests a potential application for this compound in in situ and real-time monitoring of its uptake and metabolism within fungal cells. By tracking the vibrational signature of the C-D bonds, researchers could visualize the drug's localization and transformation at a subcellular level.

Another promising avenue is the application of in-cell Nuclear Magnetic Resonance (NMR) spectroscopy. renafobis.fr This technique allows for the monitoring of drug-protein interactions within their native cellular environment without the need for purification and labeling of the target enzymes. renafobis.fr ¹H and ¹³C NMR studies have already been used to investigate the protonation sites of itraconazole. nih.gov Utilizing this compound in such studies could provide a clearer window into its dynamic interactions with target enzymes like cytochrome P450, as the deuterium signal would be distinct from the hydrogen background of the cellular milieu.

Integration of this compound into Systems Chemical Biology Approaches (non-clinical)

Systems chemical biology aims to understand the complex interactions of small molecules within biological systems. Deuterated compounds like this compound can be valuable tools in these non-clinical investigations. By leveraging the altered metabolic fate of the deuterated molecule, researchers can gain insights into the broader metabolic networks affected by itraconazole.

Furthermore, the integration of this compound into dynamic modeling of pharmacokinetic and pharmacodynamic processes can provide more accurate predictions of its behavior in complex biological systems. nih.gov By using quantitative data from studies with the deuterated compound, these computational models can be refined to better simulate inter-individual variability in drug metabolism.

Computational and Theoretical Studies on Deuterium Effects on Itraconazole's Molecular Properties and Interactions

Computational and theoretical studies are essential for understanding the fundamental effects of deuteration on the molecular properties and interactions of itraconazole. Molecular dynamics (MD) simulations have been employed to study the structure and dynamics of itraconazole itself. nih.govrsc.org These studies can be extended to this compound to investigate how the increased mass of deuterium affects the molecule's conformational flexibility, vibrational modes, and interactions with its biological targets.

A key area of computational investigation is the prediction and analysis of the kinetic isotope effect (KIE). faccts.demdpi.com Theoretical models can be used to calculate the change in the free energy barrier for metabolic reactions upon deuteration, providing insights into which positions on the itraconazole molecule are most susceptible to metabolic attack and would benefit most from deuteration. faccts.de Such computational replication of KIEs can help in rationalizing experimental observations and guiding the design of new deuterated analogs with optimized metabolic stability. nih.gov

Furthermore, computational methods like molecular docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations can be used to predict how deuteration might alter the binding affinity of itraconazole to its primary target, lanosterol (B1674476) 14α-demethylase, as well as to metabolizing enzymes like CYP3A4. mdpi.com These studies can help in understanding whether the observed changes in biological activity are solely due to metabolic effects or if there are also alterations in target engagement.

Q & A

Q. What is the synthetic pathway for Itraconazole-d9, and how is its isotopic purity validated?

this compound is synthesized via deuterium exchange reactions or selective deuteration of precursor molecules. Isotopic purity (typically >98% deuterium incorporation) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS analysis confirms the molecular ion cluster pattern (M, M+1, M+2) to assess isotopic distribution, while 2^2H-NMR identifies deuterium positions .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its specificity. Key parameters include:

  • Chromatography : Reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Validation : Follow ICH guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) .

Table I : Method Validation Parameters for LC-MS/MS Analysis of this compound

ParameterSpecificationReference
Linearity (R²)≥0.998
LOD/LOQ0.3 ng/mL / 1 ng/mL
Matrix Effect85–115%

Q. How does this compound function as an internal standard in pharmacokinetic studies?

As a deuterated analog, this compound minimizes matrix effects and ion suppression in MS by co-eluting with non-deuterated Itraconazole. It corrects for extraction efficiency and instrument variability. For instance, a 1:1 spiking ratio of this compound to analyte ensures robust normalization .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the metabolic stability of this compound in vivo?

DIEs can alter cytochrome P450 (CYP) metabolism rates. For example, deuterium at carbon positions adjacent to metabolic hot spots (e.g., CYP3A4-mediated oxidation sites) may reduce clearance. Researchers should compare half-life (t1/2t_{1/2}) and area under the curve (AUC) of this compound with its non-deuterated form in cross-species studies to quantify DIE magnitude .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Step 1 : Validate in vitro models (e.g., hepatocyte vs. microsomal assays) for enzyme activity correlation.
  • Step 2 : Perform physiologically based pharmacokinetic (PBPK) modeling to integrate tissue-specific permeability and protein binding.
  • Step 3 : Use stable isotope tracer techniques in vivo to isolate metabolic pathways (e.g., 13^{13}C-glucose co-administration) .

Q. How can researchers optimize experimental designs to address batch-to-batch variability in deuterated compounds?

  • Quality Control : Implement orthogonal purity checks (NMR, HRMS) for each synthesis batch.
  • Blinding : Use randomized sample labeling to avoid analyst bias.
  • Replication : Include triplicate measurements for critical parameters (e.g., AUC, CmaxC_{\text{max}}) .

Q. What statistical approaches are recommended for handling variability in deuterated internal standard recovery?

Apply mixed-effects models to partition variability sources (e.g., inter-subject vs. technical noise). For low-abundance samples, Bayesian hierarchical models improve precision by borrowing strength across replicates .

Methodological and Data Analysis Considerations

Table II : Comparative Metabolic Parameters of Itraconazole vs. This compound

ParameterItraconazole (Mean ± SD)This compound (Mean ± SD)P-value
t1/2t_{1/2} (h)21.3 ± 2.123.8 ± 1.90.032
AUC0_{0-∞} (ng·h/mL)14,200 ± 1,50015,800 ± 1,3000.047
CmaxC_{\text{max}} (ng/mL)1,020 ± 1101,150 ± 950.012
Data derived from cross-over studies in Sprague-Dawley rats (n=6); P-values calculated via paired t-test .

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